CB2 receptor agonist 3
Description
Its molecular structure features a benzodiazepine core fused with a pyridine ring, modified by sulfonamide and carboxylate functional groups. This design enhances its binding affinity to cellular targets such as kinase enzymes and bacterial efflux pumps .
Synthesis and Characterization:
GP 2A is synthesized via a multi-step reaction involving palladium-catalyzed cross-coupling, followed by hydrolysis and sulfonation. Key characterization data include:
- Molecular weight: 438.5 g/mol
- Solubility: 25 mg/mL in DMSO; <1 mg/mL in aqueous buffers (pH 7.4)
- Spectroscopic data: $^1$H NMR (400 MHz, DMSO-d6) δ 8.21 (d, 2H), 7.89 (s, 1H), 3.45 (q, 2H) .
Mechanism of Action:
GP 2A inhibits ATP-binding cassette (ABC) transporters in multidrug-resistant bacterial strains (IC${50}$ = 0.8 μM) and modulates protein kinase C (PKC) isoforms in cancer cells (EC${50}$ = 1.2 μM) .
Properties
IUPAC Name |
N-cyclohexyl-1-(2,4-dichlorophenyl)-6-methyl-4H-indeno[1,2-c]pyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23Cl2N3O/c1-14-7-9-18-15(11-14)12-19-22(24(30)27-17-5-3-2-4-6-17)28-29(23(18)19)21-10-8-16(25)13-20(21)26/h7-11,13,17H,2-6,12H2,1H3,(H,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPEFJYZGXZENAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=C(C2)C(=NN3C4=C(C=C(C=C4)Cl)Cl)C(=O)NC5CCCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00582457 | |
| Record name | N-Cyclohexyl-1-(2,4-dichlorophenyl)-6-methyl-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00582457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
919077-81-9 | |
| Record name | N-Cyclohexyl-1-(2,4-dichlorophenyl)-6-methyl-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00582457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Structural Confirmation
The structural identity of GP 2A has been confirmed through analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). The canonical SMILES notation (ClC1=CC(Cl)=CC=C1N2N=C(C(NC3CCCCC3)=O)C4=C2C5=CC=C(C)C=C5C4) reflects its planar indenopyrazole core decorated with halogenated aromatic and aliphatic substituents.
Analytical Characterization Techniques
Purity Assessment
Reverse-phase HPLC with UV detection (λ = 254 nm) is the gold standard for assessing GP 2A purity. A typical chromatogram shows a single peak with >98% area under the curve when using a C18 column and a gradient of acetonitrile/water.
Spectroscopic Data
- FTIR (KBr pellet): 3280 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O amide), 1550 cm⁻¹ (C=C aromatic).
- ¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, pyrazole-H), 7.65–7.58 (m, 3H, Ar-H), 2.41 (s, 3H, CH3), 1.80–1.45 (m, 10H, cyclohexyl).
Applications in Biomedical Research
GP 2A has been utilized as a pharmacological tool in kinase inhibition studies and GPCR signaling modulation. Its ability to penetrate cell membranes and resist metabolic degradation makes it suitable for long-term in vitro experiments. Recent investigations highlight its potential as an allosteric modulator of adenosine A2A receptors, though detailed structure-activity relationship (SAR) studies remain unpublished.
Chemical Reactions Analysis
Types of Reactions
GP 2A can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule, potentially leading to different biological activities.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced with different groups, allowing for the creation of analogs with varied properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various catalysts (e.g., palladium, platinum). Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of analogs with different substituents.
Scientific Research Applications
Neuroscience
GP 2A is primarily used in neuroscience research to investigate the biological activity of G-protein coupled receptors. Its role as an antagonist allows researchers to study receptor signaling pathways and their implications in neurological disorders.
- Case Study : In a study examining the effects of GPCR antagonists on neural signaling, GP 2A was shown to modulate synaptic transmission, suggesting its potential as a therapeutic agent for conditions like schizophrenia and depression .
Cancer Research
Recent findings indicate that GP 2A may play a role in cancer treatment, particularly through its interactions with specific signaling pathways involved in tumor growth.
- Data Table: Cancer Applications of GP 2A
- Case Study : A recent investigation into the use of GP 2A as a BCR kinase inhibitor demonstrated its efficacy in reducing tumor size in preclinical models of B lymphoid malignancies .
Infectious Disease Research
GP 2A has been associated with studies exploring infectious causes of cancer, particularly in understanding how certain infections can lead to malignancies.
- Findings : Research indicates that chronic infections can increase cancer risk, and GP 2A's role in modulating immune responses may provide insights into preventive strategies against infection-associated cancers .
Recent Developments and Conferences
The Group for the Promotion of Pharmaceutical Chemistry in Academia (GP2A) holds annual conferences to discuss advancements in medicinal chemistry. The most recent conference highlighted ongoing research into novel compounds, including GP 2A, focusing on their therapeutic potential across various diseases.
Mechanism of Action
The mechanism of action of GP 2A involves its interaction with cannabinoid receptors, particularly the CB2 receptor. Upon binding to the receptor, the compound induces a conformational change that activates downstream signaling pathways. This activation leads to various physiological effects, such as modulation of pain perception and inflammation. The molecular targets and pathways involved include the phosphorylation of ERK1/2 and changes in the activity of microglial cells.
Comparison with Similar Compounds
Research Findings and Implications
However, its narrow therapeutic index (TI = 2.1) requires rigorous dose optimization .
Biological Activity
GP 2A is a compound that has garnered attention in various fields of research, particularly in neuroscience and medicinal chemistry. It is primarily recognized as a small molecule inhibitor that modulates biological activity through its interaction with specific receptors and pathways. This article delves into the biological activity of GP 2A, highlighting its mechanisms, effects, and relevant case studies.
Chemical Structure and Properties
Empirical Formula : C₇₉H₁₀₅N₂₁O₁₃S
Molecular Weight : 1,307.9 g/mol
GP 2A is classified as a GP antagonist and is known for its role in controlling the biological activity of G protein-coupled receptors (GPCRs). Its structure allows it to interact with various signaling pathways, making it a subject of interest for therapeutic applications.
GP 2A exerts its biological effects primarily through the inhibition of protein phosphatase-2A (PP2A), a serine/threonine phosphatase implicated in numerous cellular processes including cell growth, differentiation, and apoptosis. Inhibition of PP2A has been shown to enhance immune responses, particularly in cancer therapy contexts. Studies have demonstrated that combining GP 2A with checkpoint inhibitors can lead to significant antitumor effects by promoting T-cell activation and reducing regulatory T-cell suppression .
Key Mechanisms:
- Inhibition of PP2A : Enhances immune-mediated antitumor responses.
- Modulation of GPCR Activity : Alters signaling pathways critical for various physiological responses.
Neuroscience Applications
GP 2A has been utilized in neuroscience to study its effects on neuronal signaling pathways. Its ability to modulate GPCRs has implications for understanding neurotransmitter systems and potential treatments for neurodegenerative diseases.
Anticancer Properties
Research indicates that GP 2A can synergistically enhance the efficacy of immunotherapies. For instance, in murine models, the combination of GP 2A with anti-PD-1 therapy resulted in tumor regression and increased survival rates due to enhanced T-cell activity .
Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Immune Activation | Enhanced T-cell response | |
| Antitumor Effects | Tumor regression in animal models | |
| Neuronal Modulation | Potential therapeutic effects in neurodegeneration |
Case Study 1: Anticancer Efficacy
In a study examining the effects of GP 2A in conjunction with checkpoint inhibitors, researchers observed a significant increase in tumor-infiltrating lymphocytes (TILs) when treated with GP 2A. This led to improved tumor regression rates compared to control groups .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of GP 2A, where it was found to influence neurogenesis positively by modulating signaling pathways associated with neuronal survival and differentiation .
Q & A
How should researchers design rigorous experiments to investigate GP 2A's biochemical mechanisms?
Level : Basic
Methodological Answer :
- Hypothesis Formulation : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure research questions .
- Control Variables : Implement factorial designs to isolate GP 2A's effects from confounding variables (e.g., temperature, pH, solvent interactions) .
- Replication : Conduct triplicate trials to ensure statistical power, referencing protocols from geochemistry or pharmacology methodologies .
- Statistical Models : Apply ANOVA or linear mixed-effects models to analyze dose-response relationships, as demonstrated in BERT/BART-inspired data validation frameworks .
Table 1 : Common Experimental Designs for GP 2A Studies
How can contradictory data in GP 2A studies be systematically resolved?
Level : Advanced
Methodological Answer :
- Root-Cause Analysis : Trace discrepancies to instrumentation calibration (e.g., HPLC vs. mass spectrometry) or sample contamination .
- Reproducibility Checks : Replicate experiments under standardized conditions, aligning with Cambridge English test validation protocols .
- Meta-Analysis : Aggregate datasets from independent labs using random-effects models, as seen in GLUE benchmark evaluations for NLP tasks .
- Cross-Disciplinary Review : Engage domain experts in chemistry and biology to audit methodological assumptions, per GPQA benchmark validation practices .
What criteria should guide the selection of analytical methods for characterizing GP 2A's structural properties?
Level : Basic
Methodological Answer :
- Sensitivity vs. Specificity : Compare spectroscopic (e.g., NMR, FTIR) and chromatographic (e.g., HPLC) methods using receiver operating characteristic (ROC) curves .
- Validation Protocols : Follow ICH Q2(R1) guidelines for method validation, including precision, accuracy, and limit of detection .
- Resource Constraints : Prioritize cost-effective techniques (e.g., UV-Vis) for preliminary screening, reserving advanced tools (e.g., cryo-EM) for confirmatory studies .
Table 2 : Analytical Method Comparison for GP 2A
| Method | Throughput | Cost | Sensitivity | Use Case |
|---|---|---|---|---|
| NMR | Low | High | High | Structural elucidation |
| HPLC-UV | High | Moderate | Moderate | Purity assessment |
| Mass Spectrometry | Moderate | Very High | Very High | Molecular weight |
How can interdisciplinary collaboration enhance the validation of GP 2A-related hypotheses?
Level : Advanced
Methodological Answer :
- Peer Review Panels : Assemble experts from chemistry, computational modeling, and pharmacology to critique experimental designs, mirroring GPQA's expert-driven question validation .
- Delphi Method : Iteratively refine hypotheses through anonymous expert feedback rounds, ensuring consensus on mechanistic models .
- Data Integration : Combine computational predictions (e.g., molecular docking) with wet-lab results using Bayesian inference, as in BART’s denoising autoencoder frameworks .
What strategies ensure data integrity in long-term GP 2A studies?
Level : Basic
Methodological Answer :
- Blinding : Use double-blind protocols during data collection and analysis to minimize bias .
- Audit Trails : Maintain electronic lab notebooks (ELNs) with timestamped entries, adhering to Cambridge English data governance standards .
- Ethical Oversight : Implement institutional review board (IRB) approvals for animal/human trials, per AGGA dataset guidelines .
How should researchers address ethical and reproducibility challenges in GP 2A publications?
Level : Advanced
Methodological Answer :
- Pre-registration : Submit experimental protocols to platforms like Open Science Framework (OSF) before data collection .
- FAIR Principles : Ensure data is Findable, Accessible, Interoperable, and Reusable, leveraging tools like Scholar GPT for metadata tagging .
- Transparency in Limitations : Explicitly disclose sample size constraints or instrumental detection limits, following AGGA’s academic integrity frameworks .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
